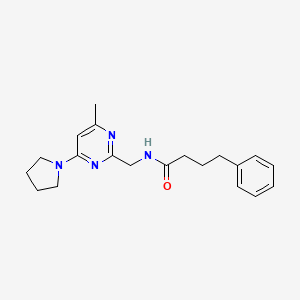

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-4-phenylbutanamide

Description

Properties

IUPAC Name |

N-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]-4-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O/c1-16-14-19(24-12-5-6-13-24)23-18(22-16)15-21-20(25)11-7-10-17-8-3-2-4-9-17/h2-4,8-9,14H,5-7,10-13,15H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDTJUJPLFDXFCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CNC(=O)CCCC2=CC=CC=C2)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-4-phenylbutanamide is a synthetic compound that has attracted attention in pharmaceutical research due to its potential biological activities. This article delves into its structure, synthesis, and biological effects, supported by data tables and relevant studies.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a pyrimidine ring substituted with a pyrrolidine group and a phenylbutanamide moiety, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H25N5O |

| Molecular Weight | 325.44 g/mol |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Preparation of the Pyrimidine Ring : Starting materials are reacted under controlled conditions to form the pyrimidine structure.

- Introduction of the Pyrrolidine Group : This step often requires specific catalysts and reaction conditions to ensure high yield.

- Coupling with Phenylbutanamide : The final step involves coupling reactions that link the pyrimidine derivative with the butanamide moiety.

Anticancer Properties

Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest.

A notable study demonstrated that related compounds induced G2/M phase arrest in leukemia cells, leading to apoptosis through mitochondrial pathways. The IC50 values for these compounds were reported as low as 103 nM for certain leukemia cell lines, suggesting potent activity against cancer cells .

The proposed mechanism of action includes:

- Inhibition of Specific Kinases : Compounds may inhibit kinases involved in cell proliferation, thereby exerting anticancer effects.

- Induction of Apoptosis : Activation of caspase pathways has been observed, leading to programmed cell death in cancerous cells.

- Modulation of Signaling Pathways : Interference with pathways such as AKT/mTOR has been noted, which are critical in cancer cell survival and growth.

Case Studies

Several case studies have explored the biological activity of related compounds:

- Study on Leukemia Cells :

- Selectivity Profiling :

Comparison with Similar Compounds

Structural Analogues in Pharmacopeial Literature

Compound m [(R)-N-[(2S,4S,5S)-5-(2-(2,6-Dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide] ():

- Key Differences: Contains a tetrahydropyrimidinone ring instead of pyrrolidine. Features diphenylhexane backbone with hydroxy and acetamido groups, increasing molecular complexity.

- Implications : The hydroxy group may enhance solubility, while the larger backbone could reduce membrane permeability compared to the target compound .

Compound o [(S)-N-[(2R,4S,5S)-5-(2-(2,6-Dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide] ():

Thienopyrimidine-Based Derivatives ()

Example: N-((2-(1H-indazol-4-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)-N-(2-methoxyethyl)-1-methylsulfonyl-piperidin-4-amine.

- Core Structure: Thieno[3,2-d]pyrimidine instead of pyrimidine.

- Substituents : Morpholine and methylsulfonyl-piperidine groups.

- Morpholine improves aqueous solubility but may reduce lipophilicity compared to pyrrolidine .

Fluorophenyl- and Methoxyphenyl-Substituted Pyrimidines ()

Example: N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine.

- Key Features :

- Fluorophenyl and methoxyphenyl substituents.

- Hydrogen bonding via amine groups stabilizes crystal packing.

- Comparison :

Triazine-Based Analogues ()

Example: A triazine derivative with pyrrolidinyl and dimethylamino groups.

- Core Structure : Triazine instead of pyrimidine.

- Comparison: The triazine ring is less electron-rich than pyrimidine, altering electronic interactions.

Comparative Data Table

Key Research Findings

- Synthetic Complexity : Compounds with stereochemical diversity () require multi-step syntheses, whereas the target compound’s simpler structure may favor scalability .

- Solubility vs. Permeability : Morpholine-containing analogs () prioritize solubility, while pyrrolidine groups (target compound) balance lipophilicity for membrane penetration .

Q & A

Q. What are the established synthetic routes for N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-4-phenylbutanamide, and what key reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves multi-step reactions:

- Step 1: Preparation of the pyrimidine core via cyclocondensation of substituted amidines with β-keto esters. For example, 6-methyl-2-phenylpyrimidin-4-amine derivatives are synthesized using 4-methoxybenzaldehyde and thiourea under acidic conditions .

- Step 2: Introduction of the pyrrolidin-1-yl group via nucleophilic substitution or coupling reactions. Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) under inert atmosphere improves regioselectivity .

- Step 3: Final acylation with 4-phenylbutanoyl chloride in anhydrous dichloromethane, using triethylamine as a base.

Critical Conditions: - Use of anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis.

- Temperature control (<0°C) during acylation to minimize side reactions.

- Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) yields >85% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR identifies substituents (e.g., pyrrolidine N–CH₂ at δ 3.5–4.0 ppm; aromatic protons at δ 6.8–7.5 ppm).

- 2D NMR (COSY, HSQC) resolves overlapping signals in the pyrimidine ring .

- X-ray Crystallography:

- Determines dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups) and hydrogen-bonding networks (e.g., N–H⋯N interactions closing six-membered rings) .

- Crystallization in ethanol/water (1:1) at 4°C yields diffraction-quality crystals .

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., C₂₁H₂₇N₅O, [M+H]⁺ calc. 390.2285) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?

Methodological Answer: Contradictions often arise from assay variability or structural polymorphism. To address this:

- Standardize Assays: Use isogenic cell lines (e.g., HEK293T) and consistent ATP concentrations in kinase inhibition assays.

- Control for Polymorphism: Characterize crystal forms via differential scanning calorimetry (DSC) and compare bioactivity of each polymorph .

- Dose-Response Analysis: Perform IC₅₀ determinations across ≥3 independent replicates to assess reproducibility.

- Structural-Activity Relationship (SAR): Modify substituents (e.g., replacing pyrrolidine with piperidine) to isolate activity contributors .

Q. What computational strategies predict the binding affinity of this compound to kinase targets like CDK2?

Methodological Answer:

- Molecular Docking (AutoDock Vina):

- Molecular Dynamics (MD) Simulations (GROMACS):

- Simulate ligand-protein stability over 100 ns; analyze RMSD (<2 Å) and hydrogen bond persistence (>70% simulation time).

- Quantitative SAR (QSAR):

Q. How can synthetic byproducts (e.g., N-alkylated impurities) be minimized during the final acylation step?

Methodological Answer:

- Temperature Control: Maintain reaction at -10°C to suppress competing N-alkylation.

- Catalyst Optimization: Use DMAP (4-dimethylaminopyridine) to enhance acylation selectivity over alkylation.

- Byproduct Monitoring: Employ HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Adjust gradient elution to resolve impurities (<0.5% area) .

Q. What strategies mitigate low solubility in aqueous buffers during in vitro assays?

Methodological Answer:

- Co-Solvent Systems: Prepare stock solutions in DMSO (≤1% final concentration) and dilute in PBS with 0.01% Tween-80.

- Nanoparticle Formulation: Use solvent evaporation to encapsulate the compound in PLGA nanoparticles (size: 150–200 nm, PDI < 0.2) for improved dispersion .

- pH Adjustment: Solubilize in citrate buffer (pH 4.0) if the compound contains basic amines .

Q. Notes

- Avoid commercial sources (e.g., BenchChem) per reliability guidelines.

- Advanced questions emphasize reproducibility, structural analysis, and computational modeling.

- Basic questions focus on foundational synthesis and characterization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.